1-Phenacyl-4-phenylpyrazine-2,3-dione
Description
1-Phenacyl-4-phenylpyrazine-2,3-dione is a heterocyclic compound featuring a pyrazine-dione core substituted with phenacyl and phenyl groups. Structurally, it belongs to the piperazine-2,3-dione family, where the pyrazine ring is fused with two ketone groups at positions 2 and 2. The phenacyl (C₆H₅COCH₂-) and phenyl (C₆H₅-) substituents at positions 1 and 4, respectively, likely influence its electronic, steric, and biological properties.
Properties
IUPAC Name |
1-phenacyl-4-phenylpyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-16(14-7-3-1-4-8-14)13-19-11-12-20(18(23)17(19)22)15-9-5-2-6-10-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYUDBLWGKWCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocycles
The table below summarizes key structural and functional differences between 1-Phenacyl-4-phenylpyrazine-2,3-dione and related compounds:
*ClogP: Calculated partition coefficient (lipophilicity).
†Estimated based on substituent contributions from analogous compounds.
Physicochemical Properties
- Lipophilicity : The phenacyl and phenyl substituents in this compound likely increase ClogP compared to simpler derivatives (e.g., piperazine-2,3-diones with benzyl groups). This aligns with trends observed in 1,4-disubstituted piperazine-2,3-diones, where aromatic substituents elevate ClogP by 0.5–1.0 units .
- Solubility : Higher ClogP may reduce aqueous solubility, necessitating formulation adjustments for in vivo applications.
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